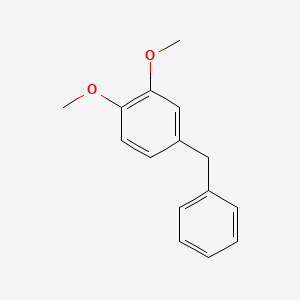
Benzene, 1,2-dimethoxy-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of a phenylmethyl group. One common method is the Williamson ether synthesis, where catechol is reacted with methyl iodide in the presence of a base to form 1,2-dimethoxybenzene. This intermediate can then undergo a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield Benzene, 1,2-dimethoxy-4-(phenylmethyl)- .
Industrial Production Methods
Industrial production of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dimethoxy-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
Benzene, 1,2-dimethoxy-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure but with a propenyl group instead of a phenylmethyl group.
Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at different positions on the benzene ring.
Uniqueness
Benzene, 1,2-dimethoxy-4-(phenylmethyl)- is unique due to the presence of both methoxy and phenylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78238-97-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-benzyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-8-13(11-15(14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
IIKOTACVRVPETC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















